
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid is a straight-chain aliphatic carboxylic acid with the molecular formula C₇H₁₀O₇. This compound is notable for its structural complexity, featuring both hydroxyl and carboxyl functional groups. It is a derivative of adipic acid, which is widely used in the production of nylon and other polymers.
準備方法
Synthetic Routes and Reaction Conditions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through various methods, including microbial biosynthesis and chemical synthesis. Microbial biosynthesis involves the use of engineered microorganisms to convert renewable feedstocks into the desired product. This method is environmentally friendly and can be conducted under mild conditions without harsh chemicals .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic conversion of biomass-derived intermediates. Advances in catalytic routes have enabled the efficient production of carboxylic acids from renewable resources, making the process more sustainable .
化学反応の分析
Types of Reactions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of (R)-2-hydroxybutane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its biological activity. Studies have shown that it can modulate enzyme activity and affect metabolic pathways .
類似化合物との比較
Adipic Acid: A precursor to (R)-2-hydroxybutane-1,2,4-tricarboxylic acid, widely used in the production of nylon.
3-Hydroxy-3-Carboxymethyl-Adipic Acid: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
13052-73-8 |
|---|---|
分子式 |
C7H10O7 |
分子量 |
206.15 g/mol |
IUPAC名 |
(2R)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m1/s1 |
InChIキー |
XKJVEVRQMLKSMO-SSDOTTSWSA-N |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
異性体SMILES |
C(C[C@@](CC(=O)O)(C(=O)O)O)C(=O)O |
正規SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Key on ui other cas no. |
3562-74-1 |
物理的記述 |
Solid |
同義語 |
homocitrate homocitric acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




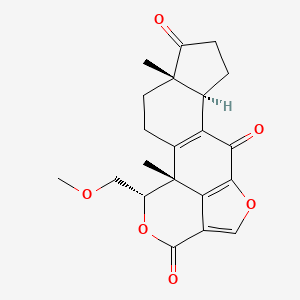


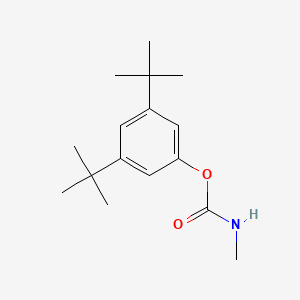
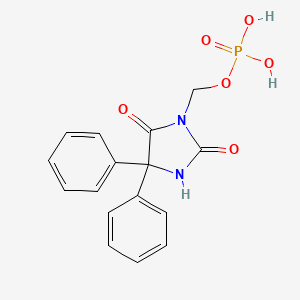
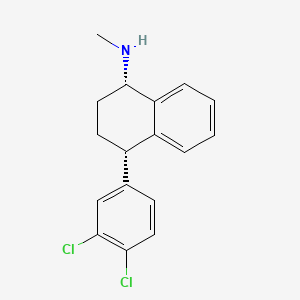
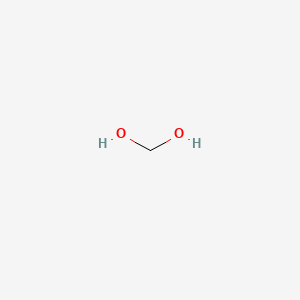

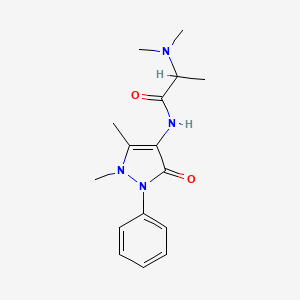


![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
